

An In-depth Technical Guide to 4-Vinylbenzaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Vinylbenzaldehyde**

Cat. No.: **B157712**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzaldehyde, also known by its synonyms 4-formylstyrene and p-vinylbenzaldehyde, is a bifunctional organic compound featuring both a vinyl group and an aldehyde group attached to a benzene ring.^{[1][2]} This unique structure makes it a valuable intermediate and building block in a wide array of applications, including organic synthesis, polymer chemistry, and the manufacturing of fine chemicals and pharmaceuticals.^[1] Its ability to undergo reactions at both the vinyl and aldehyde moieties allows for the synthesis of complex molecules and polymers with tailored properties.^[3] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **4-vinylbenzaldehyde**.

Chemical Properties and Structure

4-Vinylbenzaldehyde is a colorless to pale yellow liquid with a characteristic aromatic odor.^[2] Its structure consists of a vinyl group (-CH=CH₂) and a formyl group (-CHO) at the para position of a benzene ring.

Physicochemical Properties

A summary of the key physicochemical properties of **4-vinylbenzaldehyde** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈ O	[3]
Molecular Weight	132.16 g/mol	[2]
Boiling Point	92-93 °C at 14 Torr	[3]
Density	1.036 g/cm ³ at 25 °C	[3]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[2]
Appearance	Colorless to pale yellow liquid	[2]

Spectroscopic Data

The structural characterization of **4-vinylbenzaldehyde** is typically achieved through various spectroscopic techniques.

Spectroscopy	Key Features
¹ H NMR	Signals corresponding to aldehydic, aromatic, and vinyl protons.
¹³ C NMR	Resonances for carbonyl carbon, aromatic carbons, and vinyl carbons.
IR Spectroscopy	Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm ⁻¹), C=C stretch of the vinyl group, and aromatic C-H and C=C vibrations.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

A common and effective method for the synthesis of **4-vinylbenzaldehyde** is the Wittig reaction. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to

form an alkene.[\[4\]](#)

Synthesis of 4-Vinylbenzaldehyde via Wittig Reaction

This protocol outlines the synthesis of **4-vinylbenzaldehyde** starting from 4-chloromethylstyrene and triphenylphosphine, followed by reaction with formaldehyde.

Materials:

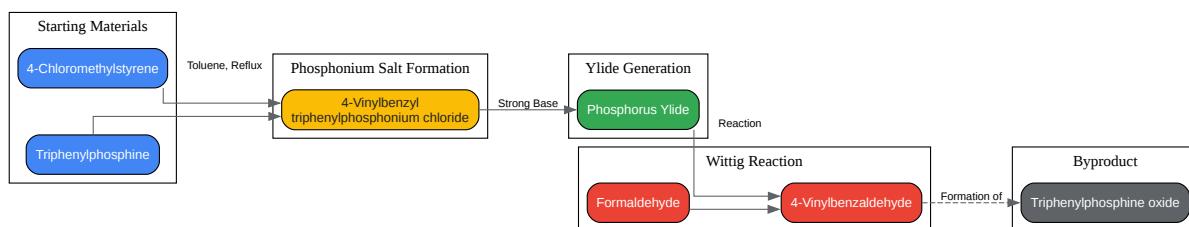
- 4-Chloromethylstyrene
- Triphenylphosphine
- Anhydrous toluene
- Strong base (e.g., n-butyllithium or sodium amide)
- Formaldehyde (aqueous solution)
- Diethyl ether
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- Preparation of the Phosphonium Salt:
 - In a round-bottom flask, dissolve 4-chloromethylstyrene and an equimolar amount of triphenylphosphine in anhydrous toluene.
 - Reflux the mixture with stirring for several hours.
 - Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

- Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.[5]
- Formation of the Ylide and Reaction with Formaldehyde:
 - Suspend the dried phosphonium salt in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension in an ice bath and add a slight excess of a strong base (e.g., n-butyllithium) dropwise with stirring. The formation of the ylide is often indicated by a color change.
 - To the resulting ylide solution, add an excess of an aqueous solution of formaldehyde dropwise at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Purify the crude **4-vinylbenzaldehyde** by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[6][7] The fractions can be monitored by thin-layer chromatography.[8]

Reactivity and Applications


The dual functionality of **4-vinylbenzaldehyde** makes it a versatile reagent in organic synthesis.

- Polymerization: The vinyl group allows for polymerization and copolymerization to produce functional polymers with pendant aldehyde groups. These polymers can be further modified for various applications.[1]

- **Organic Synthesis:** The aldehyde group can undergo a wide range of reactions, including oxidation, reduction, and condensation, to introduce new functional groups. It serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
- **Cross-linking Agent:** Due to its reactive vinyl group, it can be used as a cross-linking agent in the production of polymers and resins, enhancing their thermal and mechanical properties.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4-vinylbenzaldehyde** via the Wittig reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Vinylbenzaldehyde** via the Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]
- 2. CAS 1791-26-0: 4-VINYL-BENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 3. Cas 1791-26-0,4-VINYL-BENZALDEHYDE | lookchem [lookchem.com]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Vinylbenzaldehyde: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157712#4-vinylbenzaldehyde-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com